4-iodo-N-(3-methylbutan-2-yl)benzamide
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Overview
Description
4-iodo-N-(3-methylbutan-2-yl)benzamide is a chemical compound that belongs to the benzamide class. Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry. This compound, with the molecular formula C12H16INO, is characterized by the presence of an iodine atom attached to the benzene ring and a branched alkyl chain attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(3-methylbutan-2-yl)benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 4-iodobenzoic acid with 3-methylbutan-2-amine under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(3-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The alkyl chain can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the amide group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
Substitution: Products such as azido or cyano derivatives.
Reduction: Corresponding amines.
Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
4-iodo-N-(3-methylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-iodo-N-(3-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
- N-(3-methylbutan-2-yl)-4-nitrobenzamide
- 4-chloro-N-(3-methylbutan-2-yl)benzamide
Uniqueness
4-iodo-N-(3-methylbutan-2-yl)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions that other halogens or substituents may not facilitate, making this compound particularly valuable in certain applications .
Properties
Molecular Formula |
C12H16INO |
---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
4-iodo-N-(3-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C12H16INO/c1-8(2)9(3)14-12(15)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H,14,15) |
InChI Key |
JFVFBURAOMAOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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